molecular formula C27H20BrN3OS B387904 N-benzyl-2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide

N-benzyl-2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide

Cat. No.: B387904
M. Wt: 514.4g/mol
InChI Key: ZCEFTEJFLDRJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C27H20BrN3OS and a molecular weight of 514.4 g/mol. This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl group, a cyano group, and a phenylpyridinyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-benzyl-2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

N-benzyl-2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including the treatment of infections and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-benzyl-2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of key biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis, while its anticancer activity could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-benzyl-2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)-2-chloro-benzamide: This compound shares the bromophenyl group but differs in the presence of a chloro group instead of the cyano and phenylpyridinyl groups.

    N-(4-bromophenyl)-2-(1-phenyl-1H-tetrazol-5-yl)thioacetamide: This compound has a similar thioacetamide structure but includes a tetrazole ring instead of the pyridinyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H20BrN3OS

Molecular Weight

514.4g/mol

IUPAC Name

N-benzyl-2-[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C27H20BrN3OS/c28-22-13-11-21(12-14-22)25-15-23(20-9-5-2-6-10-20)24(16-29)27(31-25)33-18-26(32)30-17-19-7-3-1-4-8-19/h1-15H,17-18H2,(H,30,32)

InChI Key

ZCEFTEJFLDRJNR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C#N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.